2,2,4,4,6,6,8-Heptamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4,4,6,6,8-Heptamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane is a chemical compound with the molecular formula C7H22O4Si4. It is a member of the siloxane family, which are compounds containing silicon-oxygen bonds. This compound is known for its unique structure, which includes a cyclooctane ring with multiple methyl groups attached to silicon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4,6,6,8-Heptamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane typically involves the reaction of silanes with oxygen-containing compounds under controlled conditions. One common method includes the hydrolysis and condensation of methyltrichlorosilane in the presence of a catalyst. The reaction conditions often require anhydrous environments and specific temperature controls to ensure the formation of the desired cyclic structure.
Industrial Production Methods
Industrial production of this compound involves large-scale hydrolysis and condensation reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization. The use of catalysts and controlled reaction environments is crucial to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2,2,4,4,6,6,8-Heptamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxane derivatives.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: Methyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone, often used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride are used under anhydrous conditions.
Substitution: Halogenation reactions typically use reagents like chlorine or bromine, often in the presence of a catalyst.
Major Products
The major products formed from these reactions include various siloxane derivatives, silanols, and substituted silanes. These products have diverse applications in materials science, pharmaceuticals, and industrial processes.
Scientific Research Applications
2,2,4,4,6,6,8-Heptamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.
Biology: Investigated for its potential use in biocompatible materials and drug delivery systems.
Medicine: Explored for its role in developing new pharmaceuticals and medical devices.
Industry: Utilized in the production of high-performance lubricants, sealants, and coatings.
Mechanism of Action
The mechanism of action of 2,2,4,4,6,6,8-Heptamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane involves its interaction with various molecular targets and pathways. The compound’s silicon-oxygen bonds provide unique reactivity, allowing it to form stable complexes with other molecules. This reactivity is harnessed in applications such as catalysis, where the compound acts as a catalyst or catalyst support, facilitating chemical reactions by providing active sites for reactants.
Comparison with Similar Compounds
Similar Compounds
2,2,4,4,6,8,8-Heptamethylnonane: A highly branched alkane used as a reference compound for cetane ratings and in surrogate mixtures for fuels.
Octamethylcyclotetrasiloxane: Another siloxane compound with similar applications in materials science and industry.
Uniqueness
2,2,4,4,6,6,8-Heptamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane is unique due to its specific cyclic structure and multiple methyl groups, which provide distinct chemical and physical properties. These properties make it particularly valuable in applications requiring high thermal stability and resistance to oxidation.
Properties
IUPAC Name |
2,2,4,4,6,6,8-heptamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H22O4Si4/c1-12-8-13(2,3)10-15(6,7)11-14(4,5)9-12/h12H,1-7H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLTMUXYRYKDGOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[SiH]1O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H22O4Si4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15721-05-8 |
Source
|
Record name | 2,2,4,4,6,6,8-Heptamethylcyclotetrasiloxane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15721-05-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.